1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-25-16-2-3-18(21)17(12-16)20(24)22-8-4-15(5-9-22)23-10-6-19-14(13-23)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDDAPRPTWMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-bromo-5-methoxybenzoyl chloride: This intermediate is prepared by reacting 2-bromo-5-methoxybenzoic acid with thionyl chloride.
Coupling with piperidine: The 2-bromo-5-methoxybenzoyl chloride is then reacted with piperidine to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a thieno[3,2-c]pyridine derivative under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and known biological activities:
Functional Group Analysis
- The piperidine moiety may enhance solubility and conformational flexibility .
- Prasugrel : The acetate group facilitates prodrug activation in vivo, whereas the target compound lacks such a labile ester, suggesting it may act directly if pharmacologically active .
- Clopidogrel Metabolite : The glucuronic acid substituent increases polarity, promoting renal excretion, contrasting with the lipophilic bromo-methoxybenzoyl group in the target compound .
Physicochemical Properties
- Solubility : The target compound’s bromine and methoxy groups may reduce aqueous solubility compared to prasugrel’s fluorophenyl and ester groups. The cyclohexane-carboxylic acid analog () demonstrates how acidic groups improve solubility .
- Bioavailability : Piperidine derivatives often exhibit moderate oral bioavailability due to their balance of lipophilicity and hydrogen-bonding capacity .
Biological Activity
The compound 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo-methoxybenzoyl group linked to a thieno[3,2-c]pyridine structure and a piperidine ring . Its molecular formula is , and it has a molecular weight of 393.29 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The thienopyridine moiety is known for its role in modulating neurotransmitter systems and may exhibit:
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence central nervous system (CNS) activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar compounds bearing piperidine structures. For instance, compounds with piperidine moieties have shown significant antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research indicates that derivatives related to this compound exhibit strong inhibitory effects on urease and AChE. For example, some synthesized piperidine derivatives demonstrated IC50 values as low as μM against AChE .
Study 1: Synthesis and Biological Evaluation
In a study conducted by Aziz-ur-Rehman et al., several piperidine derivatives were synthesized and tested for their biological activities. The results indicated that compounds with structural similarities to our compound exhibited moderate to strong antibacterial activity .
| Compound | Bacterial Strain | Activity Level | IC50 Value (μM) |
|---|---|---|---|
| 7l | Salmonella typhi | Strong | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | Moderate | 0.63 ± 0.001 |
Study 2: In Silico Studies
Docking studies have been employed to predict the binding interactions of this compound with target proteins. Results suggested that the compound could effectively bind to active sites of relevant enzymes, indicating potential for therapeutic applications .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions and purification steps. For example:
- Catalytic Systems : Use p-toluenesulfonic acid (p-TsOH) to promote cyclization or coupling reactions, as demonstrated in similar heterocyclic syntheses .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) effectively isolates the target compound from byproducts .
- Brominated Intermediate Handling : Employ inert atmospheres (argon) and low moisture to prevent decomposition of brominated precursors .
Advanced: How can computational methods predict physicochemical properties and oral bioavailability?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict solubility, logP, and polar surface area .
- Molecular Dynamics Simulations : Model interactions with biological membranes to assess passive diffusion and bioavailability .
- ADMET Profiling : Tools like SwissADME or Schrödinger’s QikProp can estimate metabolic stability and cytochrome P450 interactions .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the bromo-methoxybenzoyl and thienopyridine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine-containing species .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-thienopyridine junction (if crystalline derivatives are available) .
Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation pathways .
- Pharmacokinetic Profiling : Compare plasma exposure (AUC, Cmax) in rodent models to in vitro IC50 values .
- Translational Biomarkers : Use ex vivo platelet aggregation assays (for anti-thrombotic analogs) to bridge in vitro and in vivo effects .
Basic: What safety precautions are critical when handling brominated intermediates?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of volatile brominated reagents (e.g., bromine or alkyl bromides) .
- Waste Disposal : Quench reactive bromides with sodium thiosulfate before disposal .
Advanced: How to optimize target selectivity while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to assess selectivity shifts .
- Enantiomer Separation : Use chiral stationary phases (e.g., Chiralcel OD-H) to isolate active enantiomers and reduce racemic toxicity .
- Off-Target Screening : Employ broad-panel kinase or GPCR assays to identify and mitigate polypharmacology .
Basic: How is the thieno[3,2-c]pyridine moiety synthesized and incorporated?
Methodological Answer:
- Cyclization Strategies : React 2-aminothiophene derivatives with α,β-unsaturated ketones under acidic conditions .
- Cross-Coupling : Use Suzuki-Miyaura reactions to attach pre-formed thienopyridine boronic esters to halogenated piperidines .
Advanced: What experimental approaches validate the role of the bromo-methoxybenzoyl group in binding affinity?
Methodological Answer:
- Mutagenesis Studies : Replace bromine with hydrogen or chlorine and measure binding shifts via surface plasmon resonance (SPR) .
- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to map halogen bonding interactions .
- Free Energy Perturbation (FEP) : Compute relative binding energies for substituent modifications .
Basic: What solvents and conditions optimize coupling reactions in synthesis?
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity in SNAr reactions involving bromoarenes .
- Inert Conditions : Use dry toluene or THF under argon for palladium-catalyzed cross-couplings .
- Temperature Control : Maintain 60–80°C for Buchwald-Hartwig aminations to balance rate and side reactions .
Advanced: How to design experiments for elucidating hepatic metabolic pathways?
Methodological Answer:
- In Vitro Models : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-HRMS .
- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
- Stable Isotope Tracing : Use deuterated analogs to track metabolic soft spots and guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
